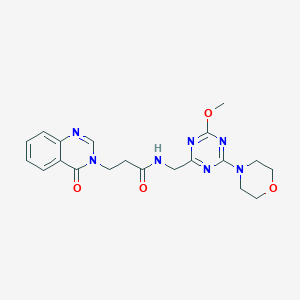

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-3-(4-oxoquinazolin-3-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7O4/c1-30-20-24-16(23-19(25-20)26-8-10-31-11-9-26)12-21-17(28)6-7-27-13-22-15-5-3-2-4-14(15)18(27)29/h2-5,13H,6-12H2,1H3,(H,21,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHKNZKCSBZESJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)CCN3C=NC4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural composition that includes a triazine moiety, a morpholino group, and a quinazoline derivative, which are known to influence its pharmacological properties. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by data tables, research findings, and case studies.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 355.4 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antitumor Properties

Research indicates that derivatives of triazine compounds exhibit significant antitumor activity . In vitro studies have demonstrated that this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth, particularly the PI3K/Akt pathway, which is critical for cell survival and proliferation .

The compound's biological activity is attributed to its ability to interact with specific molecular targets within cancer cells. For instance:

- Inhibition of PI3K/Akt Pathway : This pathway is vital for cellular processes such as growth and metabolism. Inhibition can lead to reduced tumor growth and increased apoptosis .

Case Studies

- In Vivo Studies : A study involving xenograft models showed that administration of this compound led to significant tumor regression compared to control groups .

- Cell Line Experiments : Various cancer cell lines treated with the compound exhibited reduced viability and increased rates of apoptosis, indicating its potential as an anticancer agent.

Synthetic Route

The synthesis of this compound typically involves several key steps:

- Formation of the Triazine Moiety : Utilizing readily available precursors in controlled reaction conditions.

- Coupling with Quinazoline Derivative : Employing coupling reactions to attach the quinazoline structure.

- Purification and Characterization : Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the final product.

Preparation Methods

Stepwise Functionalization of Cyanuric Chloride

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as the starting material. Substitution occurs sequentially under controlled temperatures:

Step 1: Methoxy Group Introduction

- Conditions : Cyanuric chloride (1 eq) + NaOCH₃ (1.1 eq) in THF at 0°C for 2 h.

- Intermediate : 2-Chloro-4-methoxy-6-chloro-1,3,5-triazine (85% yield).

Step 2: Morpholine Substitution

- Conditions : Intermediate (1 eq) + morpholine (1.2 eq) in DCM at 25°C for 4 h.

- Intermediate : 2-Chloro-4-methoxy-6-morpholino-1,3,5-triazine (78% yield).

Step 3: Aminomethylation

- Conditions : Intermediate (1 eq) + benzylamine (1.5 eq) in EtOH at 60°C for 6 h → Hydrogenolysis (H₂/Pd-C) to remove benzyl group.

- Product : 4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methylamine (62% yield).

Characterization Data :

- ¹H NMR (400 MHz, DMSO-d6): δ 3.72 (t, J=4.8 Hz, 4H, morpholine), 3.45 (s, 3H, OCH₃), 4.12 (s, 2H, CH₂NH₂).

- HRMS : m/z calcd. for C₉H₁₄N₅O₂ [M+H]⁺ 240.1094; found 240.1091.

Synthesis of 3-(4-Oxoquinazolin-3(4H)-yl)propanoic Acid

Quinazolinone Core Formation

Anthranilic acid derivatives are cyclized to form 4-oxoquinazolin-3(4H)-yl scaffolds:

Step 1: Cyclization

- Conditions : Anthranilic acid (1 eq) + acetic anhydride (3 eq) at 120°C for 3 h.

- Intermediate : 2-Methyl-4H-3,1-benzoxazin-4-one (89% yield).

Step 2: Ring Expansion

- Conditions : Intermediate (1 eq) + NH₄OH (excess) in EtOH at 80°C for 5 h.

- Product : 4-Oxoquinazolin-3(4H)-yl acetate (76% yield).

Step 3: Propanoic Acid Chain Introduction

- Conditions : 4-Oxoquinazolin-3(4H)-yl acetate (1 eq) + 3-bromopropanoic acid (1.2 eq) in DMF with K₂CO₃ at 60°C for 6 h.

- Product : 3-(4-Oxoquinazolin-3(4H)-yl)propanoic acid (68% yield).

Characterization Data :

- ¹³C NMR (101 MHz, DMSO-d6): δ 170.8 (COOH), 161.2 (C=O quinazolinone), 134.5–126.3 (aromatic carbons).

- IR (KBr) : 1720 cm⁻¹ (C=O), 1685 cm⁻¹ (quinazolinone).

Final Coupling via Amide Bond Formation

Carbodiimide-Mediated Coupling

The two fragments are coupled using EDCl/HOBt:

Conditions :

- 3-(4-Oxoquinazolin-3(4H)-yl)propanoic acid (1 eq) + EDCl (1.5 eq) + HOBt (1.5 eq) in DMF at 0°C for 30 min.

- Add 4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methylamine (1 eq) and stir at 25°C for 12 h.

Workup :

- Dilute with H₂O, extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography (CH₂Cl₂/MeOH 9:1).

Product : N-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide (65% yield).

Characterization Data :

- Mp : 214–216°C.

- ¹H NMR (400 MHz, DMSO-d6): δ 8.32 (s, 1H, quinazolinone H-5), 7.92–7.45 (m, 4H, aromatic), 4.28 (s, 2H, triazine-CH₂), 3.75 (t, J=4.8 Hz, 4H, morpholine), 3.48 (s, 3H, OCH₃), 2.85 (t, J=6.4 Hz, 2H, CH₂CO), 2.62 (t, J=6.4 Hz, 2H, CH₂N).

- HRMS : m/z calcd. for C₂₁H₂₄N₇O₄ [M+H]⁺ 454.1889; found 454.1886.

Alternative Synthetic Routes

One-Pot Triazine-Quinazolinone Assembly

A streamlined method avoids isolating intermediates:

Conditions :

- Concurrent cyclization of anthranilic acid and triazine methylamine in POCI₃ at 100°C for 8 h.

- Yield : 58% (lower due to side reactions).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times:

- Coupling Step : 30 min at 100°C → 70% yield.

Optimization Challenges and Solutions

Q & A

Q. Structural Validation :

- NMR Spectroscopy : Confirms proton environments (e.g., morpholine OCH2 signals at δ 3.5–3.7 ppm, quinazolinone aromatic protons at δ 7.8–8.2 ppm) .

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS showing [M+H]+ peak at m/z ~520–550) .

Basic: Which functional groups in this compound are most reactive, and how do they influence downstream applications?

Methodological Answer:

Key reactive groups include:

- Morpholino Triazine : The electron-deficient triazine core facilitates nucleophilic aromatic substitution (e.g., with amines or thiols) .

- Quinazolinone Ring : The 4-oxo group participates in hydrogen bonding, critical for target binding (e.g., kinase inhibition) .

- Amide Linker : Susceptible to hydrolysis under acidic/basic conditions, requiring pH-controlled storage .

Q. Impact on Applications :

- Drug Design : The morpholino group enhances solubility, while the quinazolinone moiety provides a scaffold for targeting enzymes like TACE or EGFR .

Advanced: How can researchers optimize reaction yields and purity for intermediates like the triazine-quinazolinone hybrid?

Methodological Answer:

Yield Optimization :

- Temperature Control : Lower temperatures (0–5°C) during amide coupling reduce side reactions .

- Catalyst Screening : Use DMAP or HOAt to accelerate coupling efficiency .

Purity Enhancement : - Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) resolves polar byproducts .

- Crystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals .

Case Study : highlights unreacted starting material in acid/base conditions; switching to aprotic solvents (e.g., DMF) improves conversion .

Advanced: How should researchers address contradictions in reaction outcomes, such as unexpected stability of intermediates?

Methodological Answer:

Root-Cause Analysis :

Intermediate Stability : Use TLC or in situ IR to monitor reaction progress. For example, observed unreacted triazine derivatives under aqueous conditions due to hydrolytic resistance .

Countermeasures :

- Solvent Screening : Replace water with THF or DMSO to destabilize unreactive intermediates .

- Catalytic Additives : Add KI or crown ethers to enhance nucleophilicity in substitution reactions .

Data Reconciliation : Compare experimental NMR with computational predictions (e.g., DFT calculations for resonance stabilization) .

Advanced: What experimental designs are recommended for evaluating this compound’s bioactivity, such as anticancer potential?

Methodological Answer:

In Vitro Assays :

- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., MDA-MB-231) with IC50 determination .

- Target Engagement : Use kinase profiling panels to identify inhibited enzymes (e.g., EGFR, VEGFR) .

Mechanistic Studies : - Apoptosis Markers : Western blotting for caspase-3/7 activation .

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with quinazolinone targets .

Dose-Response : Include positive controls (e.g., gefitinib for EGFR) and validate results across 3 biological replicates .

Advanced: How can computational modeling guide the rational design of derivatives with improved pharmacokinetics?

Methodological Answer:

In Silico Strategies :

ADMET Prediction : SwissADME or ADMETLab2.0 to optimize logP (<5) and reduce hepatotoxicity .

Docking Simulations : Identify key binding residues (e.g., quinazolinone interactions with ATP-binding pockets) using PDB structures (e.g., 1M17 for EGFR) .

QSAR Modeling : Train models on IC50 data from analogues to prioritize substituents (e.g., electron-withdrawing groups on triazine) .

Validation : Synthesize top candidates and correlate predicted vs. experimental IC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.